molecular formula C11H12N2S2 B1298846 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol CAS No. 23922-04-5

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B1298846
CAS No.: 23922-04-5
M. Wt: 236.4 g/mol
InChI Key: YLQYIQCHQZYLQB-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C11H12N2S2 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H13N3OSC_{11}H_{13}N_3OS with a molecular weight of approximately 233.31 g/mol. The structure consists of a benzothieno-pyrimidine core with a thiol group, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that it possesses moderate antioxidant activity:

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging45
ABTS Assay40

This antioxidant activity may be attributed to the thiol group in its structure, which can donate electrons and neutralize free radicals.

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. In particular, it has shown selective cytotoxicity against human breast cancer cells (MCF-7):

Cell Line IC50 Value (µM)
MCF-725
HeLa30

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is believed to stem from its ability to interact with cellular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Antioxidant Mechanism : It scavenges free radicals and enhances cellular defense mechanisms against oxidative stress.
  • Cytotoxic Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins has been proposed.

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as an alternative antibiotic.
  • Antioxidant Research : Research conducted by Umesha et al. (2009) found that derivatives of this compound exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity Assessment : A recent study reported that the compound significantly reduced cell viability in MCF-7 cells through apoptosis pathways, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQYIQCHQZYLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351405
Record name NSC153323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23922-04-5
Record name 23922-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC153323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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